2-(Cyclopentylsulfanyl)-1-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
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Overview
Description
2-(Cyclopentylsulfanyl)-1-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound with a unique structure that combines a cyclopentylsulfanyl group, a dimethylpyrimidinyl group, and a hexahydropyrrolopyrrol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylsulfanyl)-1-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one involves multiple steps, starting with the preparation of the key intermediates. The cyclopentylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentylthiol reacts with an appropriate electrophile. The dimethylpyrimidinyl group can be synthesized through a condensation reaction involving a suitable pyrimidine precursor. The hexahydropyrrolopyrrol group is typically formed through a cyclization reaction, which may involve the use of a strong acid or base as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylsulfanyl)-1-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrimidinyl group can be reduced under appropriate conditions.
Substitution: The ethanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group would yield a sulfoxide or sulfone, while reduction of the pyrimidinyl group could produce a dihydropyrimidine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: As a precursor for the synthesis of materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylsulfanyl)-1-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylsulfanyl)-1-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one: shares structural similarities with other compounds containing cyclopentylsulfanyl, pyrimidinyl, and pyrrolopyrrol groups.
This compound: is unique due to the specific combination of these groups, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions and its potential applications across multiple fields. Its specific structure may allow for interactions with molecular targets that are not accessible to other compounds, making it a valuable tool for scientific research and industrial applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4OS/c1-13-14(2)20-12-21-19(13)23-9-15-7-22(8-16(15)10-23)18(24)11-25-17-5-3-4-6-17/h12,15-17H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDXBPCWSJBGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)CSC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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